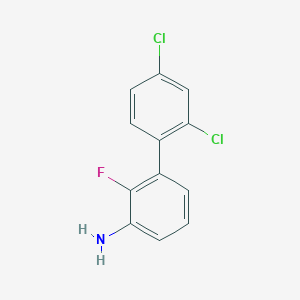
3-(2,4-Dichlorophenyl)-2-fluoroaniline
Descripción general
Descripción
The compound “3-(2,4-Dichlorophenyl)-2-fluoroaniline” is likely to be a derivative of aniline, which is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group .
Synthesis Analysis
While specific synthesis methods for “3-(2,4-Dichlorophenyl)-2-fluoroaniline” were not found, similar compounds are often synthesized through methods such as Suzuki–Miyaura coupling and other biocatalytic processes .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, boron reagents are often used in Suzuki–Miyaura coupling reactions . Additionally, protodeboronation of alkyl boronic esters has been reported .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds related to 3-(2,4-Dichlorophenyl)-2-fluoroaniline, revealing their potential in creating new materials and chemicals. For instance, studies on thiourea derivatives and their antipathogenic activity against bacterial strains suggest the utility of these compounds in developing new antimicrobial agents (Limban et al., 2011).
Antimicrobial and Antipathogenic Applications
The antipathogenic potential of synthesized compounds, especially those with fluorine and chlorine substituents, has been demonstrated to be effective against specific bacterial strains, indicating their significance in designing novel antibiotics with antibiofilm properties (Limban et al., 2011).
Environmental and Pollutant Degradation
Compounds like 3-(2,4-Dichlorophenyl)-2-fluoroaniline have been utilized in studying the sonochemical degradation of aromatic organic pollutants, suggesting their role in environmental remediation efforts. Such studies provide insights into the mineralization rates and byproduct formation during the degradation processes, highlighting the efficiency of sonochemical methods (Goskonda et al., 2002).
Organic Synthesis and Medicinal Chemistry
The research also delves into the molecular structure and reactivity of fluoro- and chloro-substituted compounds, offering a foundation for developing new synthetic methodologies and medicinal chemistry applications. Investigations into the crystal structure of related compounds have revealed intricate details about their molecular interactions, which are crucial for designing drugs with specific target activities (Betz, 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FN/c13-7-4-5-8(10(14)6-7)9-2-1-3-11(16)12(9)15/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMWXWKPFRKQGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)F)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-2-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



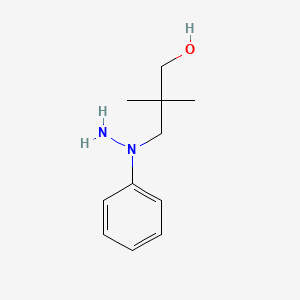
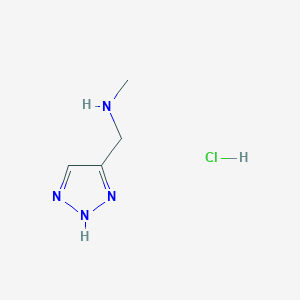
![1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride](/img/structure/B1435536.png)
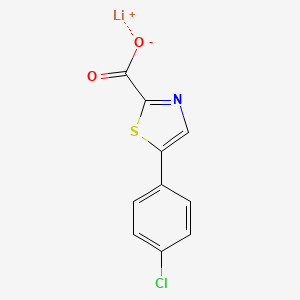
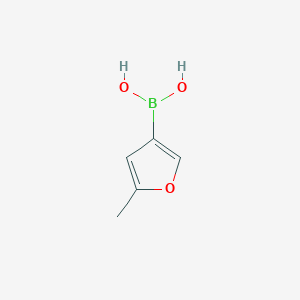
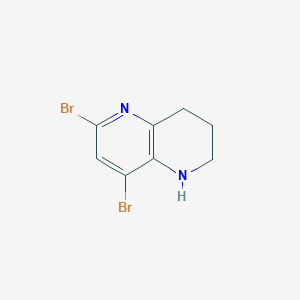
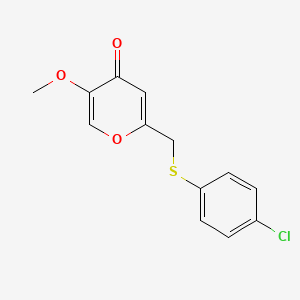
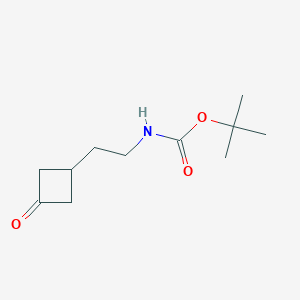
![3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435546.png)
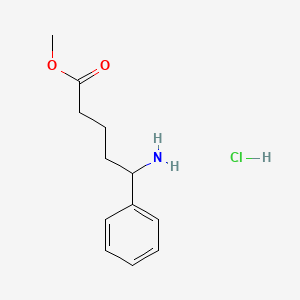
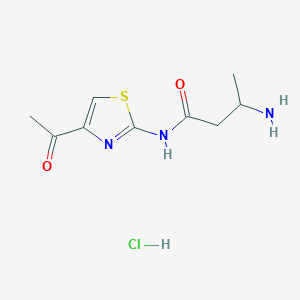
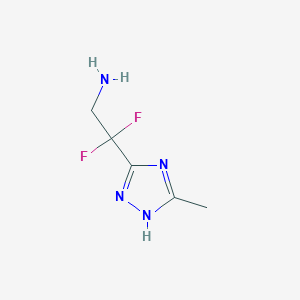
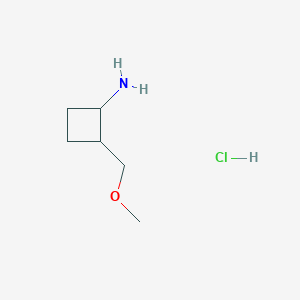
![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)